molecular formula C8H5ClF2O2 B2444562 Methyl 2-chloro-4,6-difluorobenzoate CAS No. 1261869-14-0; 128800-36-2

Methyl 2-chloro-4,6-difluorobenzoate

Cat. No.: B2444562
CAS No.: 1261869-14-0; 128800-36-2
M. Wt: 206.57
InChI Key: AGTGSYGWBGMUSG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTGSYGWBGMUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857436
Record name Methyl 2-chloro-4,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128800-36-2
Record name Methyl 2-chloro-4,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-chloro-4,6-difluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves esterification of 2-chloro-4,6-difluorobenzoic acid using methanol and a catalytic acid (e.g., thionyl chloride). Evidence from analogous esters (e.g., Methyl 2-(phenylamino)benzoate) suggests refluxing the acid in methanol with thionyl chloride under anhydrous conditions for 6–8 hours, followed by neutralization and extraction . Optimization may include temperature control (60–80°C) and stoichiometric adjustments (1:5 molar ratio of acid to methanol). Yield improvements (≥85%) are achievable via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential for distinguishing fluorine environments. For similar difluoro-substituted benzoates (e.g., Methyl 4-bromo-2,6-difluorobenzoate), 19F^{19}\text{F} signals appear as doublets (δ -110 to -120 ppm) due to coupling between adjacent fluorines . 1H^{1}\text{H} NMR typically shows a singlet for the methyl ester (δ 3.8–4.0 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 206.03 for C8_8H5_5ClF2_2O2_2).
  • IR : Strong ester carbonyl stretches (~1720 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing nature of Cl (σp_p = 0.23) and F (σp_p = 0.06) substituents activates the aromatic ring toward NAS. Computational studies (e.g., DFT on analogous triazines) suggest that the 2-chloro group directs nucleophiles to the para position (C4 or C6), while fluorine’s ortho/para-directing effects create competitive pathways . Experimental validation requires monitoring reaction kinetics under controlled conditions (e.g., using NaH/DMF for deprotonation) and analyzing regioselectivity via LC-MS or X-ray crystallography.

Q. What strategies address contradictions in reported regioselectivity when using this compound as a precursor for heterocyclic synthesis?

  • Methodological Answer : Contradictions often arise from solvent polarity and temperature effects. For example, in synthesizing triazine derivatives (e.g., 2-chloro-4,6-diphenyl-s-triazine), polar aprotic solvents (e.g., DMSO) favor C4 substitution, while nonpolar solvents (e.g., toluene) may shift selectivity to C6 . Systematic screening of catalysts (e.g., Pd/Cu for cross-coupling) and kinetic vs. thermodynamic control experiments (variable-temperature NMR) can resolve discrepancies .

Q. How can computational modeling predict the stability and degradation pathways of this compound under environmental or catalytic conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can map hydrolysis pathways (e.g., ester cleavage in aqueous media) by calculating activation energies for acid- or base-catalyzed mechanisms. For environmental stability, models should incorporate solvation effects (e.g., PCM for water) and compare with experimental half-life data from accelerated aging studies (e.g., 40°C, 75% humidity) .

Data Contradiction Analysis

Q. Discrepancies in melting points (MPs) for this compound: How should researchers validate purity and crystallinity?

  • Methodological Answer : Conflicting MPs (e.g., 45–55°C vs. 60–65°C) may arise from polymorphic forms or impurities. Techniques include:

  • DSC/TGA : Differentiate polymorphs via endothermic peaks and weight-loss profiles.
  • PXRD : Compare diffraction patterns with simulated data from single-crystal structures of related esters (e.g., Methyl 2-amino-4,6-difluorobenzoate) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities ≥0.1%.

Application in Experimental Design

Q. Designing a catalytic system for selective dechlorination of this compound: What considerations are critical?

  • Methodological Answer : Palladium catalysts (e.g., Pd/C) in H2_2 atmospheres typically target C-Cl bonds, but competitive C-F activation requires ligand modulation (e.g., phosphine ligands to stabilize Pd intermediates). Kinetic studies (e.g., in situ FTIR) and poisoning experiments (e.g., with CO) identify active sites. For selectivity, compare turnover frequencies (TOFs) under varying pressures (1–5 bar H2_2) and temperatures (25–80°C) .

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